![molecular formula C16H16N4O2 B2393062 2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034258-26-7](/img/structure/B2393062.png)
2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
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Overview
Description
The compound “2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide” is a nitrogen heterocycle . Nitrogen heterocycles are found in various enzymes, proteins, and most importantly, DNA . They are quite important due to their ability to bind with various living systems .
Scientific Research Applications
Synthesis and Evaluation
Research on compounds with similar structural features often involves their synthesis and evaluation for various properties. For example, studies have explored the synthesis of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives, highlighting their potential as corrosion inhibitors in acidic and oil mediums (Yıldırım & Cetin, 2008). Another study focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety, assessing their insecticidal activity against the cotton leafworm, which indicates potential agricultural applications (Fadda et al., 2017).
Antimicrobial Activity
The antimicrobial activity of novel synthesized compounds is a significant area of interest. For instance, new pyrazole and pyridine derivatives based on the 4,5,6,7-tetrahydrobenzothiophene moiety have been synthesized and evaluated for their antimicrobial activities, showing promising results against various microbial strains (Gouda et al., 2010). This suggests potential applications in developing new antimicrobial agents.
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
The compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal functioning of the virus, leading to a reduction in the viral load .
Result of Action
The result of the compound’s action is a significant reduction in the HBV DNA viral load . This indicates that the compound is effective in inhibiting the replication of the virus .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-16(10-14-13-3-1-2-4-15(13)22-19-14)18-11-6-8-20-12(9-11)5-7-17-20/h1-5,7,11H,6,8-10H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNFRGYIAQWSEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide |
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